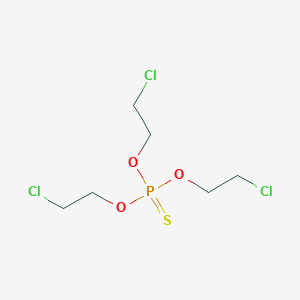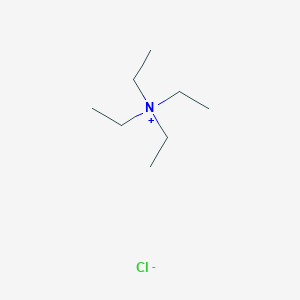
3-Chloro-6-(piperidin-1-yl)pyridazine
Descripción general
Descripción
3-Chloro-6-(piperidin-1-yl)pyridazine is a biochemical used for proteomics research . It has a molecular formula of C9H12ClN3 and a molecular weight of 197.66 .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-(piperidin-1-yl)pyridazine is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-6-(piperidin-1-yl)pyridazine is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Pyridazinone Derivatives
- Scientific Field: Pharmacology
- Application Summary: Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities. Several drugs based on its nucleus have come into light .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug and its intended use. Generally, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their pharmacological effects .
- Results or Outcomes: The outcomes obtained also vary widely depending on the specific compound and its use. However, in general, pyridazinone derivatives have been found to have a broad spectrum of activity .
Piperidine Derivatives
- Scientific Field: Pharmacology
- Application Summary: Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application: As with pyridazinone derivatives, the specific methods of application would depend on the specific drug and its intended use. These compounds would be synthesized in a lab and then tested for their pharmacological effects .
- Results or Outcomes: The outcomes obtained also vary widely depending on the specific compound and its use. However, in general, piperidine derivatives have been found to have a broad spectrum of activity .
Pyridazinone Derivatives
- Scientific Field: Agrochemicals
- Application Summary: Pyridazinone derivatives are also known in the agrochemical industry. They are used in the synthesis of herbicides .
- Methods of Application: These compounds are synthesized in a lab and then tested for their herbicidal effects .
- Results or Outcomes: The outcomes obtained vary widely depending on the specific compound and its use. However, in general, pyridazinone derivatives have been found to have a broad spectrum of activity .
Piperidine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Piperidine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Methods of Application: These compounds are synthesized in a lab and then tested for their pharmacological effects .
- Results or Outcomes: The outcomes obtained also vary widely depending on the specific compound and its use. However, in general, piperidine derivatives have been found to have a broad spectrum of activity .
Pyridazinone Derivatives
- Scientific Field: Agrochemicals
- Application Summary: Pyridazinone derivatives are also known in the agrochemical industry. They are used in the synthesis of herbicides .
- Methods of Application: These compounds are synthesized in a lab and then tested for their herbicidal effects .
- Results or Outcomes: The outcomes obtained vary widely depending on the specific compound and its use. However, in general, pyridazinone derivatives have been found to have a broad spectrum of activity .
Piperidine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Piperidine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Methods of Application: These compounds are synthesized in a lab and then tested for their pharmacological effects .
- Results or Outcomes: The outcomes obtained also vary widely depending on the specific compound and its use. However, in general, piperidine derivatives have been found to have a broad spectrum of activity .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
3-chloro-6-piperidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPIRFDMBEGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339754 | |
| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(piperidin-1-yl)pyridazine | |
CAS RN |
1722-11-8 | |
| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)











